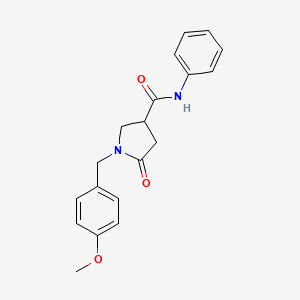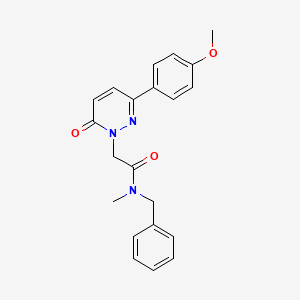
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Vue d'ensemble
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-3-phenylpropyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 361.17902698 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
Biological Effects of Related Compounds : A comprehensive update on the toxicology and biological effects of acetamide and its derivatives highlights the continued commercial importance and the expanded knowledge on the biological consequences of exposure. This review suggests potential research avenues for exploring the pharmacodynamics and toxicological profiles of similar compounds (Kennedy, 2001).
Metabolic Pathways and Genetic Differences : Research on paracetamol metabolism presents insights into how different metabolic pathways, including glucuronidation and sulfation, influence drug efficacy and toxicity. These studies suggest a framework for investigating the metabolic and genetic factors affecting the pharmacokinetics of similar compounds (Zhao & Pickering, 2011).
Clinical Pharmacokinetics and Pharmacodynamics : Ketamine, a compound with distinct pharmacokinetic and pharmacodynamic properties, offers a model for studying the effects of structural and stereochemical variations on drug action. This research highlights the importance of understanding the chiral structure and metabolic pathways in developing therapeutic agents (Peltoniemi et al., 2016).
Environmental Impact and Remediation
- Adsorptive Elimination from Water : The environmental persistence and potential toxicity of acetaminophen in water sources underscore the importance of developing effective removal strategies. Studies on adsorptive elimination techniques offer insights into environmental protection and the mitigation of water pollution (Igwegbe et al., 2021).
Therapeutic Applications and Safety
N-acetylcysteine in Acetaminophen Overdose : The therapeutic use of N-acetylcysteine for acetaminophen overdose highlights the potential for developing antidotes and protective agents against the toxic effects of related compounds. This research sheds light on the mechanisms of action and benefits of intracellular glutathione replenishment (Rushworth & Megson, 2014).
Toxicological Profile and Safety Evaluation : A safety evaluation of aspartame, which shares functional groups with the target compound, provides a framework for assessing the safety, regulatory status, and toxicological profiles of pharmaceutical and environmental chemicals (Magnuson et al., 2007).
Propriétés
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(12-13-18-8-4-2-5-9-18)23-21(26)16-25-22(27)15-14-20(24-25)19-10-6-3-7-11-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGUPVUTFXWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4501350.png)

![N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4501356.png)
![4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4501364.png)


![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B4501389.png)
![{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4501393.png)
![N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE](/img/structure/B4501399.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide](/img/structure/B4501425.png)
![N-(3-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4501437.png)
![8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4501440.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4501447.png)
